molecular formula C9H19NO B6227710 (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol CAS No. 831197-21-8

(2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol

Cat. No.: B6227710
CAS No.: 831197-21-8
M. Wt: 157.25 g/mol
InChI Key: DAXQBFKMRFISCP-SECBINFHSA-N
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Description

(2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol is an organic compound with the molecular formula C9H19NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol typically involves the reaction of a suitable precursor with pyrrolidine. One common method involves the use of (S)-3-methyl-2-butanone as the starting material. The reaction proceeds through the formation of an intermediate imine, which is then reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol shares structural similarities with other pyrrolidine-containing compounds, such as pyrrolidine itself and N-methylpyrrolidine.
  • It is also similar to other chiral alcohols, such as (S)-2-butanol and (S)-3-methyl-2-butanol.

Uniqueness

The uniqueness of this compound lies in its specific combination of a chiral center and a pyrrolidine ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

831197-21-8

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(2S)-3-methyl-2-pyrrolidin-1-ylbutan-1-ol

InChI

InChI=1S/C9H19NO/c1-8(2)9(7-11)10-5-3-4-6-10/h8-9,11H,3-7H2,1-2H3/t9-/m1/s1

InChI Key

DAXQBFKMRFISCP-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@@H](CO)N1CCCC1

Canonical SMILES

CC(C)C(CO)N1CCCC1

Purity

95

Origin of Product

United States

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